molecular formula C14H14O2 B122247 Phenylethyl resorcinol CAS No. 85-27-8

Phenylethyl resorcinol

Cat. No.: B122247
CAS No.: 85-27-8
M. Wt: 214.26 g/mol
InChI Key: PQSXNIMHIHYFEE-UHFFFAOYSA-N
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Description

A tyrosinase inhibitor with skin-lightening activity.

Mechanism of Action

Target of Action

The primary target of 4-(1-Phenylethyl)benzene-1,3-diol, also known as Phenylethyl resorcinol or 4-(alpha-Methylbenzyl)resorcinol, is tyrosinase , a key enzyme in the production of melanin . This compound acts as a tyrosinase inhibitor , reducing the enzyme’s activity and thus decreasing melanin production .

Mode of Action

This compound interacts with tyrosinase by binding to its active site, thereby inhibiting the enzyme’s ability to catalyze the oxidation of tyrosine to melanin . This interaction results in a decrease in melanin production, leading to a lightening effect on the skin .

Biochemical Pathways

The compound’s action primarily affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . The downstream effect is a reduction in melanin production, which can help lighten skin tone and reduce hyperpigmentation .

Pharmacokinetics

This compound exhibits high gastrointestinal absorption, indicating good bioavailability . It is also reported to be a CYP1A2 inhibitor . .

Result of Action

The molecular effect of this compound’s action is the inhibition of tyrosinase, leading to a decrease in melanin production . On a cellular level, this results in lighter skin pigmentation . It has been reported to have skin-lightening activity , reducing the appearance of dark spots and hyperpigmentation, and brightening the skin tone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable under inert atmosphere and room temperature conditions . It may oxidize when exposed to air and sunlight . Therefore, it is typically used in cosmetic formulations that protect it from air and light exposure .

Properties

IUPAC Name

4-(1-phenylethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(11-5-3-2-4-6-11)13-8-7-12(15)9-14(13)16/h2-10,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSXNIMHIHYFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501005319
Record name 4-(1-Phenylethyl)benzene-1,3-diol
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-27-8
Record name 4-(1-Phenylethyl)-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylethyl resorcinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylethyl resorcinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14120
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Record name 4-(1-Phenylethyl)benzene-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Phenylethyl)-benzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(alpha-Methylbenzyl)resorcinol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLETHYL RESORCINOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of phenylethyl resorcinol in achieving skin-lightening effects?

A1: this compound acts as a potent tyrosinase inhibitor. [, , , , ] Tyrosinase is the key enzyme involved in the production of melanin, the pigment responsible for skin color. By inhibiting tyrosinase, this compound effectively reduces melanin synthesis, leading to a skin-lightening effect. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H14O2, and its molecular weight is 214.26 g/mol. []

Q3: Are there any notable spectroscopic characteristics of this compound?

A4: Research utilizing ultraviolet-visible (UV-Vis) spectrophotometry highlights the compound's absorbance characteristics. This property is useful for analytical method development and quantification of this compound in various formulations. []

Q4: What are the limitations of using this compound in cosmetic formulations?

A5: this compound exhibits photoinstability and poor water solubility, limiting its direct application in cosmetic formulations. [, ]

Q5: How can the stability of this compound be enhanced for cosmetic applications?

A5: Several strategies have been explored to enhance the stability and delivery of this compound:

  • Encapsulation in nanocarriers: This includes nanoliposomes, [, , ] nanostructured lipid carriers (NLCs), [, , , ], ethosomes, [], transfersomes, [, , ], invasomes, [, , ] and hybrid polymeric microspheres. [] Encapsulation improves stability, solubility, and penetration into the skin.
  • Addition of UV absorbers: Incorporating UV absorbers, like Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), significantly improves the photostability of this compound in formulations. []

Q6: What are the advantages of utilizing NLCs as a delivery system for this compound?

A7: NLCs demonstrate promising potential due to their ability to enhance encapsulation efficiency, improve photostability, and provide a controlled release of this compound, thereby enhancing its efficacy. [, , , ]

Q7: How do liposomes compare to other delivery systems for this compound in terms of efficacy?

A8: Liposomal formulations have been shown to exhibit higher skin deposition of this compound compared to solutions or other formulations, leading to improved tyrosinase inhibition and melanin reduction. []

Q8: What is the role of penetration enhancers in topical formulations containing this compound?

A9: Penetration enhancers, like those found in ethosomes, facilitate the delivery of this compound across the skin barrier, increasing its effectiveness in targeting melanocytes. []

Q9: Have there been any reported cases of allergic contact dermatitis associated with this compound?

A10: Yes, there have been reported cases of allergic contact dermatitis attributed to this compound in cosmetic products. [, , , ] Patch testing with this compound is crucial for diagnosis.

Q10: Are there any known cross-reactions with other compounds when it comes to this compound allergy?

A11: While some individuals may exhibit sensitivity to this compound, cross-reactions with related compounds like resorcinol itself have not been observed in reported cases. []

Q11: What analytical methods are commonly employed to determine the content of this compound in formulations?

A12: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various formulations, including creams and nanoemulsions. [, ] UV-Vis spectrophotometry is also utilized due to the compound's characteristic absorbance properties. []

Q12: What key parameters are assessed during the validation of analytical methods for this compound?

A13: Method validation focuses on ensuring specificity, sensitivity, linearity, accuracy, and precision of the analytical technique used to quantify this compound. [, ]

Q13: What cell lines are commonly used to investigate the efficacy of this compound in inhibiting melanin production?

A14: B16 melanoma cells are frequently used to assess the anti-melanogenic effects of this compound in vitro. [, , , ] These cells are highly pigmented and provide a suitable model for studying melanin synthesis.

Q14: Have there been any clinical studies evaluating the effectiveness of this compound in treating hyperpigmentation?

A15: Yes, clinical studies have demonstrated the efficacy of topical formulations containing this compound in reducing the appearance of solar lentigines, a type of hyperpigmentation. []

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